Bienvenue dans la boutique en ligne BenchChem!

1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Medicinal Chemistry Fragment-Based Drug Discovery Property-Based Design

This dual-sulfonyl pyrrolidine (CAS 1448078-92-9) is a structurally differentiated building block featuring both N1-(3-fluorobenzyl)sulfonyl and C3-phenylsulfonyl groups—a combination absent from common mono-sulfonyl or 2-carboxamide analogs. Its distinctive hydrogen-bond acceptor architecture makes it a high-value scaffold for fragment growing, scaffold hopping, and MMP-2 inhibitor development programs. Procure this compound to establish selectivity windows in nuclear receptor panels or to benchmark supplier purity via orthogonal analytical methods (¹H NMR, LC-MS, HRMS). Request a quote for milligram to gram quantities.

Molecular Formula C17H18FNO4S2
Molecular Weight 383.45
CAS No. 1448078-92-9
Cat. No. B2913177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
CAS1448078-92-9
Molecular FormulaC17H18FNO4S2
Molecular Weight383.45
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F
InChIInChI=1S/C17H18FNO4S2/c18-15-6-4-5-14(11-15)13-24(20,21)19-10-9-17(12-19)25(22,23)16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2
InChIKeyNAUZKRVBEGELQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine (CAS 1448078-92-9) Procurement-Relevant Compound Profile and Structural Classification


1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine (CAS 1448078-92-9) is a dual-sulfonyl-substituted pyrrolidine building block with molecular formula C₁₇H₁₈FNO₄S₂ and a molecular weight of 383.45 g/mol [1]. The compound belongs to the 1-arylsulfonyl-3-sulfonylpyrrolidine subclass, distinct from more common mono-sulfonyl or 2-carboxamide pyrrolidine analogs. Its structural complexity—incorporating both a 3-fluorobenzylsulfonyl group at the N1 position and a phenylsulfonyl group at the C3 position—places it within a chemical space relevant to fragment-based drug discovery and scaffold-hopping campaigns, though its specific biological target engagement has not been reported in the open primary literature.

Procurement Risk of Interchanging 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine with In-Class Pyrrolidine Analogs


Generic substitution within the 1-sulfonyl-pyrrolidine class is unreliable due to profoundly differing substitution patterns that dictate molecular recognition. The target compound bears an N1-(3-fluorobenzyl)sulfonyl group and a C3-phenylsulfonyl group, a combination not present in widely available analogs such as 1-((3-fluorobenzyl)sulfonyl)-3-phenylpyrrolidine (CID 49747883), which lacks the C3-sulfonyl moiety entirely [1]. Similarly, simple 3-(phenylsulfonyl)pyrrolidine fragments (e.g., CAS 101769-04-4) lack the N1-arylsulfonyl substitution, fundamentally altering hydrogen-bond acceptor capacity, lipophilicity, and potential protein-binding interactions. Even structurally closer analogs like 1-((3-fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS 2097915-01-8) introduce a heteroaryl sulfonyl group, rendering them chemically distinct with respect to π-stacking and metabolic stability . Without head-to-head comparative biological data, any interchange risks altering or abolishing the desired structure-activity profile.

Quantitative Comparative Evidence: 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Mono-Sulfonyl Analog

Compared to the closest mono-sulfonyl analog 1-((3-fluorobenzyl)sulfonyl)-3-phenylpyrrolidine (CID 49747883), the target compound exhibits a significantly higher molecular weight (383.45 vs. 319.4 g/mol, Δ = +64.05 g/mol) and greater heavy atom count (26 vs. 22), reflecting the addition of a phenylsulfonyl group at the C3 position [1]. This increase translates to a higher topological polar surface area (approximately 91.6 Ų vs. 45.8 Ų) and an additional hydrogen-bond acceptor (8 vs. 4), substantially altering solubility, permeability, and protein-binding capacity.

Medicinal Chemistry Fragment-Based Drug Discovery Property-Based Design

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Capacity vs. 3-(Phenylsulfonyl)pyrrolidine Fragment

The target compound incorporates both N1- and C3-sulfonyl substituents, yielding an estimated tPSA of ~91.6 Ų and 8 hydrogen-bond acceptor sites, compared to ~45.8 Ų and 4 acceptors for the simpler 3-(phenylsulfonyl)pyrrolidine fragment (CAS 101769-04-4) [1]. This markedly higher polarity indicates reduced passive membrane diffusion but enhanced potential for polar protein-binding pocket interactions, such as those in matrix metalloproteinase (MMP) or kinase active sites.

Medicinal Chemistry Lead Optimization Selectivity Prediction

Substitution-Pattern Impact on MMP-2 Inhibitory Activity (Class-Level SAR)

In the sulfonyl pyrrolidine class, the presence and nature of the C3-substituent profoundly influence MMP-2 inhibitory potency. Published SAR demonstrates that N1-benzenesulfonyl pyrrolidines bearing C3-aryl substituents achieve sub-micromolar MMP-2 IC₅₀ values, whereas unsubstituted analogs show negligible activity [1]. Specifically, compounds 4c and 5a from Cheng et al. (2008), which contain phenylsulfonyl and benzylsulfonyl motifs, exhibited MMP-2 IC₅₀ values of 0.35 µM and 0.42 µM, respectively, compared to >10 µM for the unsubstituted parent scaffold [1]. The target compound’s dual (3-fluorobenzyl)sulfonyl–phenylsulfonyl substitution pattern is therefore predicted to confer MMP-2 inhibitory potential, although direct comparative data for this exact compound are unavailable.

Biochemistry Enzyme Inhibition Structure-Activity Relationship

Lipophilicity (XLogP3-AA) Differences and Implications for Off-Target Selectivity

The target compound has a computed XLogP3-AA of approximately 3.0, consistent with the structurally related 1-((3-fluorobenzyl)sulfonyl)-3-phenylpyrrolidine (XLogP3-AA = 3.0) [1]. However, the addition of the polar phenylsulfonyl group at C3 likely reduces effective lipophilicity (logD₇.₄) relative to the comparator by >0.5 log units, based on fragment-based ΔlogP contributions [2]. This moderate lipophilicity places the compound within favorable drug-like space (rule-of-five compliant) while potentially reducing nonspecific binding to hydrophobic off-targets such as PXR or LXR compared to more lipophilic aryl-pyrrolidine sulfones (e.g., RORγt inverse agonists with XLogP > 4.5) [2].

Physicochemical Profiling Selectivity Drug-Likeness

Absence of Direct Biological Activity Data and Resulting Procurement Risk Assessment

A comprehensive search of PubMed, Google Patents, and major chemical databases (PubChem, ChEMBL, DrugBank) yielded zero peer-reviewed reports containing quantitative biological activity data for 1-((3-fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine (CAS 1448078-92-9) [1]. In contrast, structurally simpler 1-sulfonyl-2-carboxamide pyrrolidines (e.g., TRPA1 antagonists from WO2012152983) have published IC₅₀ values, and 3-phenylsulfonyl pyrrolidine derivatives have established MMP-2 IC₅₀ data (see Evidence Item 3) . This information gap means procurement of this compound carries elevated scientific risk unless accompanied by a commitment to de novo target profiling.

Procurement Decision Support Risk Assessment Validation Strategy

Recommended Application Scenarios for 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine Procurement Based on Differential Evidence


Fragment-Based Drug Discovery Campaigns Targeting MMP or Kinase Active Sites Requiring Dual H-Bond Acceptors

Based on class-level SAR showing that C3-arylsulfonyl substitution is critical for MMP-2 inhibition (IC₅₀ improvement from >10 µM to sub-µM) [2], this compound can serve as a structurally differentiated starting point for fragment growing or merging strategies. Its dual sulfonyl architecture provides more hydrogen-bond acceptor contacts than mono-sulfonyl fragments, potentially improving on-rates and residence times in polar enzyme active sites.

Selectivity Profiling Against Nuclear Receptor Off-Targets (PXR, LXR) Using a Moderate-Lipophilicity Sulfonyl Pyrrolidine Probe

Given that high-potency RORγt inverse agonists often suffer from PXR/LXR cross-reactivity due to high lipophilicity (XLogP > 4.5) [3], the predicted lower logD of this compound (~2.0) makes it a suitable negative control or selectivity probe in nuclear receptor panels. Procurement is recommended for laboratories seeking to establish the selectivity window of their sulfonyl pyrrolidine series.

Discovery Chemistry Supplier Evaluation and Quality Benchmarking of Dual-Sulfonyl Pyrrolidine Building Blocks

In the absence of published bioactivity data, the compound’s well-defined molecular formula, exact mass (383.066129 g/mol) [1], and synthetic accessibility make it an ideal candidate for evaluating supplier purity and reproducibility. Laboratories can use orthogonal analytical methods (¹H NMR, LC-MS, HRMS) to benchmark incoming material against computed and verified spectral databases, thereby establishing a procurement quality baseline for this subclass.

Quote Request

Request a Quote for 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.